1,3-Dichloro-5-nitro-2-propoxybenzene
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Overview
Description
1,3-Dichloro-5-nitro-2-propoxybenzene is an organic compound with the molecular formula C9H9Cl2NO3 and a molecular weight of 250.08 g/mol . It is characterized by the presence of two chlorine atoms, one nitro group, and one propoxy group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
1,3-Dichloro-5-nitro-2-propoxybenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1,3-dichloro-2-propoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Dichloro-5-nitro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The propoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Scientific Research Applications
1,3-Dichloro-5-nitro-2-propoxybenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of other substituted benzene derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-nitro-2-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of specific biological pathways. The chlorine atoms and propoxy group contribute to the compound’s overall reactivity and binding affinity to its molecular targets .
Comparison with Similar Compounds
1,3-Dichloro-5-nitro-2-propoxybenzene can be compared with other similar compounds, such as:
1,3-Dichloro-5-nitrobenzene: Lacks the propoxy group, resulting in different chemical reactivity and applications.
1,3-Dichloro-2-propoxybenzene: Lacks the nitro group, affecting its biological activity and use in research.
1,3-Dichloro-5-nitro-2-methoxybenzene: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical and physical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.
Properties
IUPAC Name |
1,3-dichloro-5-nitro-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-2-3-15-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSWAUMXSINRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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